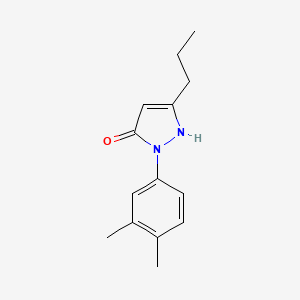

1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC15037441

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2O |

|---|---|

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | 2-(3,4-dimethylphenyl)-5-propyl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C14H18N2O/c1-4-5-12-9-14(17)16(15-12)13-7-6-10(2)11(3)8-13/h6-9,15H,4-5H2,1-3H3 |

| Standard InChI Key | VDAMTDUWIQSMCZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=O)N(N1)C2=CC(=C(C=C2)C)C |

Introduction

Chemical Identity and Structural Features

1-(3,4-Dimethylphenyl)-3-propyl-1H-pyrazol-5-ol belongs to the pyrazole class, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol. The compound features:

-

A 3,4-dimethylphenyl group at position 1, enhancing lipophilicity and steric bulk.

-

A propyl chain at position 3, influencing solubility and metabolic stability.

-

A hydroxyl group at position 5, enabling hydrogen bonding and participation in redox reactions .

Pyrazole derivatives are weakly basic (pKa ~2.5–11.5) due to their conjugated acid-base equilibria . The substituents’ electronic effects modulate reactivity: the electron-donating methyl groups on the phenyl ring increase ring stability, while the hydroxyl group enhances polarity .

Synthesis and Optimization Strategies

Synthetic Pathways

While no direct synthesis protocols for 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol are reported, analogous pyrazoles are synthesized via Knorr pyrazole synthesis or cyclocondensation reactions. For example, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one (CAS: 277299-70-4) is synthesized using ethyl acetoacetate and 3,4-dimethylphenylhydrazine hydrochloride under acidic conditions . Adapting this method, the target compound could be synthesized by substituting methyl groups with propyl chains.

Table 1: Hypothetical Synthesis Conditions Based on Analogous Compounds

| Reactants | Conditions | Yield |

|---|---|---|

| Ethyl propionylacetate | 3,4-Dimethylphenylhydrazine, AcOH | ~70%* |

| Propyl acetoacetate | NaHCO₃, Diethyl ether, Reflux | ~76%* |

*Estimated based on similar reactions .

Yield Optimization

Key factors influencing yield include:

-

Temperature: Reflux conditions (100–120°C) improve cyclization efficiency.

-

Catalysts: Sodium acetate or acetic acid accelerates hydrazone formation.

-

Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

Physicochemical Properties

Experimental data for closely related compounds provide insights into the target molecule’s properties:

Table 2: Estimated Physicochemical Parameters

The propyl chain increases LogP compared to methyl analogs, suggesting better membrane permeability .

Biological Activities and Mechanisms

Pyrazole derivatives exhibit broad bioactivity, as demonstrated by structural analogs:

Anti-Inflammatory Activity

Analogous pyrazoles reduce carrageenan-induced edema by 70–78% via COX-2 inhibition . The 3,4-dimethylphenyl group may stabilize interactions with COX-2’s hydrophobic pocket, while the hydroxyl group modulates arachidonic acid metabolism .

Anticancer Prospects

Pyrazole chalcones exhibit IC₅₀ values of 0.04–11.4 µM against leukemia and lung cancer cells . The propyl chain in the target compound could enhance cytotoxicity by promoting cellular uptake.

Applications and Industrial Relevance

Pharmaceutical Development

-

Drug candidates: Pyrazoles are explored as kinase inhibitors and antimicrobial agents.

-

Prodrug potential: The hydroxyl group facilitates ester prodrug formulations for enhanced bioavailability .

Agrochemical Uses

Pyrazole derivatives serve as herbicides and fungicides. The dimethylphenyl group may improve soil persistence .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrazole Derivatives

| Compound | Substituents | Key Activity |

|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-methyl | Methyl at position 3 | Antimicrobial (MIC: 8 µg/mL) |

| 1-(3,4-Dimethylphenyl)-3-CF₃ | Trifluoromethyl | Anti-inflammatory (ED₅₀: 10 mg/kg) |

| Target Compound | Propyl at position 3 | Hypothesized dual activity |

The propyl chain’s extended alkyl length may improve pharmacokinetic profiles compared to shorter-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume